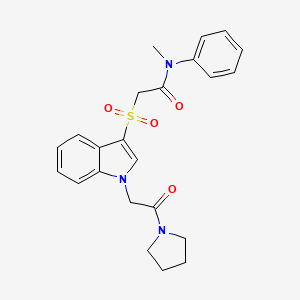
N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide and related compounds often involves multi-step synthetic pathways that incorporate techniques such as conformational analysis to ensure the presence of desired structural features for bioactivity. Costello et al. (1991) describe the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, highlighting the importance of starting from chiral amino acids to introduce alkyl and aryl substituents, thereby adopting conformations similar to known kappa agonists (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is crucial for their pharmacological properties. Studies involving conformational analysis, such as those conducted by Costello et al. (1991), provide insight into how structural features influence biological activity by comparing synthesized compounds to known active molecules.
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs are central to understanding its reactivity and potential as a lead compound in drug development. For example, Shukla et al. (2012) explore the synthesis and evaluation of BPTES analogs, highlighting the role of structure-activity relationships in developing potent inhibitors with improved drug-like properties (Shukla et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility and stability, of this compound, play a significant role in its application potential. Studies that focus on the modification of analogs to improve aqueous solubility, like the work of Shukla et al. (2012), are essential for the compound's further development and application in scientific research.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and interaction with biological targets, is critical for the application of this compound. The work of Pailloux et al. (2007) on the chemical oxidation of similar compounds provides valuable insights into their reactivity channels, which can influence the compound's pharmacological profile (Pailloux et al., 2007).
Aplicaciones Científicas De Investigación
Antiallergic Potential
Research has highlighted compounds with a structure similar to N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, demonstrating significant antiallergic properties. For instance, N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been synthesized and identified as potent antiallergic agents. These compounds, including variations like N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, showed remarkable potency in inhibiting histamine release and interleukin production, indicating their potential in allergy treatment (Menciu et al., 1999).
Antimicrobial Activities
Similar compounds, such as 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, have been synthesized and evaluated for their antimicrobial activities. Despite the structural similarity, these compounds did not exhibit significant activities against common Gram-positive and Gram-negative bacteria, or Candida albicans, suggesting a selective mechanism of action or the necessity for structural optimization (Ovonramwen et al., 2021).
Neurological Applications
In the realm of neuropharmacology, compounds structurally related to this compound, such as Almorexant, have shown promise. Almorexant, a dual orexin receptor antagonist, has been found to promote sleep without disrupting sleep architecture in both animals and humans. This highlights the potential of similar compounds in treating sleep disorders and possibly other neurological conditions (Malherbe et al., 2009).
Chemical Synthesis and Derivatives
Additionally, the chemical synthesis process involving compounds like this compound offers insights into creating novel chemical entities. Processes such as the dearomative tandem spiro-cyclization, as seen in the synthesis of sulfonylated spiro[indole-3,3'-pyrrolidines], contribute significantly to the field of medicinal chemistry by producing compounds with potentially unique biological activities (Dong et al., 2020).
Propiedades
IUPAC Name |
N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-24(18-9-3-2-4-10-18)23(28)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-22(27)25-13-7-8-14-25/h2-6,9-12,15H,7-8,13-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPWCSJZJWXMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

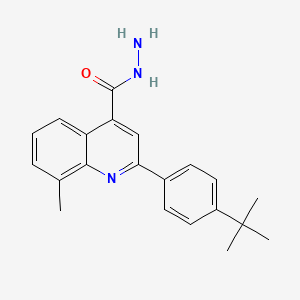
![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)
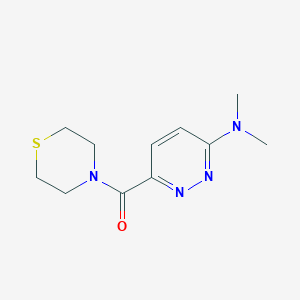
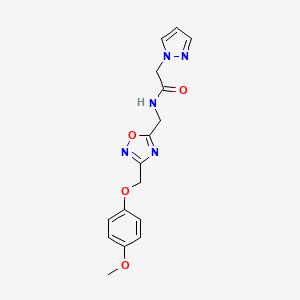
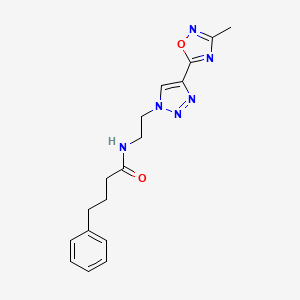
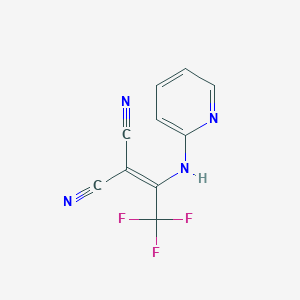
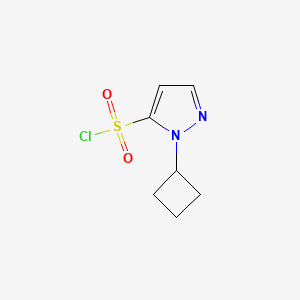
![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)
![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)
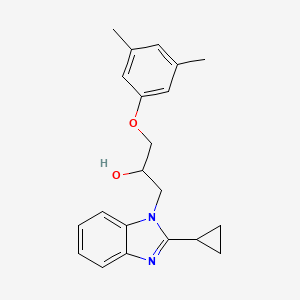

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)